molecular formula C10H17Cl2N3O2 B2382390 4-Methyl-2-(piperidin-3-yl)-1H-imidazole-5-carboxylic acid dihydrochloride CAS No. 2174002-43-6

4-Methyl-2-(piperidin-3-yl)-1H-imidazole-5-carboxylic acid dihydrochloride

Cat. No.: B2382390
CAS No.: 2174002-43-6
M. Wt: 282.17
InChI Key: WHIIKUFMUAWKOU-UHFFFAOYSA-N
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Description

4-Methyl-2-(piperidin-3-yl)-1H-imidazole-5-carboxylic acid dihydrochloride is a chemical compound with a complex structure that includes a piperidine ring and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-(piperidin-3-yl)-1H-imidazole-5-carboxylic acid dihydrochloride typically involves multiple steps, starting from readily available starting materials. The key steps often include the formation of the imidazole ring, followed by the introduction of the piperidine moiety. Specific reaction conditions such as temperature, solvents, and catalysts are crucial to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-(piperidin-3-yl)-1H-imidazole-5-carboxylic acid dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformation efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.

Scientific Research Applications

4-Methyl-2-(piperidin-3-yl)-1H-imidazole-5-carboxylic acid dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in studies involving enzyme inhibition or receptor binding.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 4-Methyl-2-(piperidin-3-yl)-1H-imidazole-5-carboxylic acid dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-2-(piperidin-3-yl)-1H-benzimidazole dihydrochloride
  • 2-(2-Methyl-1H-imidazol-1-yl)ethyl]piperidine dihydrochloride
  • 5-Fluoro-2-(4-piperidinyl)-1H-benzimidazole dihydrochloride

Uniqueness

Compared to similar compounds, 4-Methyl-2-(piperidin-3-yl)-1H-imidazole-5-carboxylic acid dihydrochloride stands out due to its specific structural features, which may confer unique biological activity or chemical reactivity. Its combination of a piperidine ring and an imidazole ring, along with the carboxylic acid group, provides a versatile scaffold for further modification and application in various fields.

Properties

IUPAC Name

5-methyl-2-piperidin-3-yl-1H-imidazole-4-carboxylic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O2.2ClH/c1-6-8(10(14)15)13-9(12-6)7-3-2-4-11-5-7;;/h7,11H,2-5H2,1H3,(H,12,13)(H,14,15);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHIIKUFMUAWKOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N1)C2CCCNC2)C(=O)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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